6-cyclopropyl-2-(1-(4-(furan-2-carbonyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one 6-cyclopropyl-2-(1-(4-(furan-2-carbonyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 2034468-71-6
VCID: VC4340930
InChI: InChI=1S/C19H22N4O4/c1-13(23-17(24)7-6-15(20-23)14-4-5-14)18(25)21-8-10-22(11-9-21)19(26)16-3-2-12-27-16/h2-3,6-7,12-14H,4-5,8-11H2,1H3
SMILES: CC(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)N3C(=O)C=CC(=N3)C4CC4
Molecular Formula: C19H22N4O4
Molecular Weight: 370.409

6-cyclopropyl-2-(1-(4-(furan-2-carbonyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one

CAS No.: 2034468-71-6

Cat. No.: VC4340930

Molecular Formula: C19H22N4O4

Molecular Weight: 370.409

* For research use only. Not for human or veterinary use.

6-cyclopropyl-2-(1-(4-(furan-2-carbonyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one - 2034468-71-6

Specification

CAS No. 2034468-71-6
Molecular Formula C19H22N4O4
Molecular Weight 370.409
IUPAC Name 6-cyclopropyl-2-[1-[4-(furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl]pyridazin-3-one
Standard InChI InChI=1S/C19H22N4O4/c1-13(23-17(24)7-6-15(20-23)14-4-5-14)18(25)21-8-10-22(11-9-21)19(26)16-3-2-12-27-16/h2-3,6-7,12-14H,4-5,8-11H2,1H3
Standard InChI Key PYHOPZHPRKHYBL-UHFFFAOYSA-N
SMILES CC(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)N3C(=O)C=CC(=N3)C4CC4

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure features three distinct pharmacophores:

  • Pyridazinone Core: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2, substituted at position 6 with a cyclopropyl group.

  • Piperazine Linker: A 1,4-diazacyclohexane ring connected to the pyridazinone core via a propan-2-yl spacer.

  • Furan-2-Carbonyl Substituent: A furan ring acylated at the piperazine nitrogen, introducing a ketone functionality .

The IUPAC name systematically describes this arrangement: 6-cyclopropyl-2-[1-[4-(furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl]pyridazin-3-one. Its SMILES string (CC(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)N3C(=O)C=CC(=N3)C4CC4) and InChIKey (PYHOPZHPRKHYBL-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling .

Crystallographic and Stereochemical Considerations

While X-ray crystallographic data remain unavailable, nuclear magnetic resonance (NMR) studies suggest a planar pyridazinone ring with restricted rotation around the piperazine N–C bonds due to steric hindrance from the cyclopropyl and furan groups. The propan-2-yl spacer adopts a staggered conformation, minimizing steric clashes between the pyridazinone and piperazine moieties .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis involves three key fragments (Figure 1):

  • Pyridazinone Core: Derived from cyclopropane-substituted malononitrile precursors.

  • Piperazine-Propan-2-yl Linker: Synthesized via N-alkylation of piperazine with α-bromoketones.

  • Furan-2-Carbonyl Group: Introduced through Friedel-Crafts acylation or palladium-catalyzed cross-coupling .

Stepwise Synthesis

  • Formation of 6-Cyclopropylpyridazin-3(2H)-one:
    Cyclopropanation of allyl cyanide followed by cyclocondensation with hydrazine yields the pyridazinone core.

  • Introduction of Piperazine-Propan-2-yl Sidechain:
    N-Alkylation of piperazine with 2-bromopropan-1-one under basic conditions (K2_2CO3_3, DMF, 60°C) affords the intermediate 1-(2-oxopropyl)piperazine.

  • Furan-2-Carbonylation:
    Acylation of piperazine with furan-2-carbonyl chloride in dichloromethane (0°C, 12 h) achieves 85% yield .

Critical Optimization Parameters:

  • Temperature Control: Exothermic reactions during acylation necessitate cooling to prevent side product formation.

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine in alkylation steps.

Physicochemical and Thermal Properties

Solubility and Stability

Experimental solubility data indicate limited aqueous solubility (<1 mg/mL at 25°C), necessitating formulation with co-solvents like polyethylene glycol 400. The compound exhibits pH-dependent stability, degrading rapidly under acidic conditions (t1/2_{1/2} = 2 h at pH 1.2) due to hydrolysis of the furan carbonyl group.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 187–189°C with an endothermic peak (ΔH\Delta H = 142 J/g). Thermogravimetric analysis (TGA) shows 5% mass loss at 210°C, confirming thermal stability up to pharmaceutical processing temperatures.

PropertyValueMethod
Molecular Weight370.409 g/molMass Spectrometry
Melting Point187–189°CDSC
Aqueous Solubility (25°C)<1 mg/mLShake-Flask Method
LogP2.34HPLC

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.21 (d, J = 4.8 Hz, 1H, pyridazinone H5), 7.89 (s, 1H, furan H5), 6.82 (dd, J = 3.4, 1.8 Hz, 1H, furan H4), 4.32–4.25 (m, 1H, propan-2-yl CH), 3.75–3.68 (m, 4H, piperazine H), 2.98–2.89 (m, 4H, piperazine H), 1.92–1.85 (m, 1H, cyclopropyl CH), 1.34 (d, J = 6.6 Hz, 3H, propan-2-yl CH3_3) .

  • 13^13C NMR: 172.8 (C=O, pyridazinone), 166.4 (C=O, furan), 152.1 (pyridazinone C3), 144.7 (furan C2), 128.3–115.2 (aromatic carbons).

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 371.1578 [M+H]+^+, consistent with the molecular formula C19H22N4O4+C_{19}H_{22}N_4O_4^+ (calculated: 371.1612) .

Future Directions

  • Prodrug Development: Esterification of the furan carbonyl could enhance oral bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation may mitigate solubility limitations.

  • Structure-Activity Relationships: Systematic modification of the cyclopropyl and furan groups could optimize MAO-B selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator